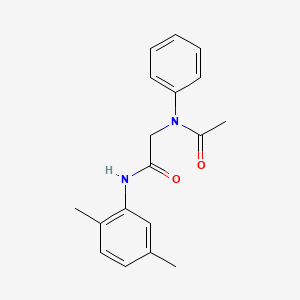
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is an essential protein that is present in the outer mitochondrial membrane of various cells, including immune cells, glial cells, and neurons. DPA-714 has been extensively studied for its potential application in various fields, including neurology, oncology, and immunology.
Wirkmechanismus
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide binds to TSPO, which is present in the outer mitochondrial membrane of various cells. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been shown to modulate the activity of TSPO, which leads to the inhibition of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide inhibits the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in immune cells. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been shown to promote the survival of neurons and to inhibit the production of reactive oxygen species in the brain.
In vivo studies have shown that N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide reduces the severity of inflammation in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in lab experiments include its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the limited availability of the compound.
Zukünftige Richtungen
The future directions for research on N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide include the development of new drugs that target TSPO, the evaluation of the efficacy of N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in clinical trials, and the identification of new applications for N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in various fields, including neurology, oncology, and immunology. Other future directions include the development of new imaging techniques that can detect TSPO in vivo and the identification of new biomarkers for the detection of inflammation and cancer.
Wissenschaftliche Forschungsanwendungen
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been extensively studied for its potential application in various fields. In neurology, N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been used as a diagnostic tool for neuroinflammation, which is associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been used to study the role of TSPO in neurodegenerative diseases and to evaluate the efficacy of new drugs for the treatment of these diseases.
In oncology, N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been used to study the role of TSPO in cancer cells and to evaluate the efficacy of new drugs for the treatment of cancer. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been used as a diagnostic tool for the detection of cancer cells in vivo.
In immunology, N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been used to study the role of TSPO in immune cells and to evaluate the efficacy of new drugs for the treatment of autoimmune diseases. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been used as a diagnostic tool for the detection of inflammation in vivo.
Eigenschaften
IUPAC Name |
2-(N-acetylanilino)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-10-14(2)17(11-13)19-18(22)12-20(15(3)21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWUUBTUECKOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N-(2,5-dimethylphenyl)-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]imino}bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4844825.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4844829.png)
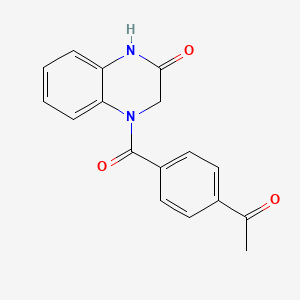
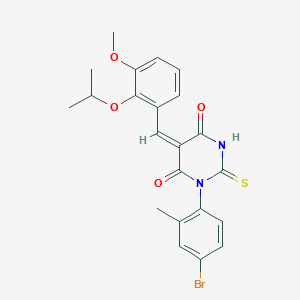
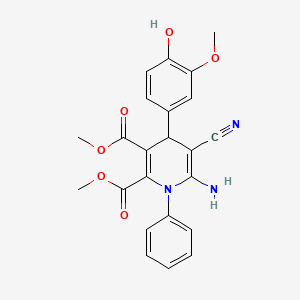
![4-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4844852.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B4844877.png)
![3-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4844883.png)
![ethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4844885.png)
![ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4844892.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)
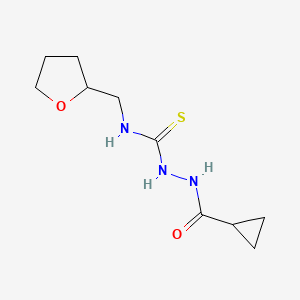
![2-chloro-N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4844916.png)
![N-isopropyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4844919.png)